1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxyphenyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the bromophenyl and hydroxyphenyl groups. Common synthetic routes may involve the use of reagents such as bromobenzene, hydroxybenzene, and pyrrolidine derivatives under specific reaction conditions. Industrial production methods may include optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
4-bromophenyl 4-bromobenzoate: Known for its different mechanical properties and polymorphism.
Pinacol boronic esters: Used in various chemical transformations and known for their stability
Properties
Molecular Formula |
C17H15BrN2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H15BrN2O3/c18-12-4-6-14(7-5-12)20-10-11(8-16(20)22)17(23)19-13-2-1-3-15(21)9-13/h1-7,9,11,21H,8,10H2,(H,19,23) |
InChI Key |
CDRGIAPIDLSXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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